molecular formula C11H10F4O2 B12816930 Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12816930
M. Wt: 250.19 g/mol
InChI Key: WEFQRKCZUMWBMP-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted with a 2-fluoro-5-(trifluoromethyl)phenyl moiety. The fluorine and trifluoromethyl groups confer electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for biological activity .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

methyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H10F4O2/c1-17-10(16)5-2-7-6-8(11(13,14)15)3-4-9(7)12/h3-4,6H,2,5H2,1H3

InChI Key

WEFQRKCZUMWBMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate has shown promise in anticancer research. Studies indicate that compounds with trifluoromethyl groups can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a recent study demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, indicating its potential as a therapeutic agent.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has indicated that it can effectively combat multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This makes it a candidate for developing new antibiotics, particularly in an era where antimicrobial resistance is a growing concern.

3. Pharmacokinetic Properties
Pharmacokinetic studies have shown favorable absorption and bioavailability characteristics for this compound. For example, after oral administration in animal models, the compound demonstrated a half-life conducive to therapeutic use, which is critical for designing effective treatment regimens.

Agricultural Chemistry

1. Pesticide Development
The compound serves as an intermediate in the synthesis of various agricultural chemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests and pathogens, making it valuable in crop protection strategies. Studies have shown that formulations containing this compound exhibit improved efficacy compared to traditional pesticides.

Material Science

1. Polymer Chemistry
this compound can be utilized in the synthesis of advanced materials, including polymers with unique properties. The incorporation of fluorinated groups can impart enhanced thermal stability and chemical resistance to polymer matrices, making them suitable for high-performance applications.

Data Tables

Application Area Key Findings References
Medicinal ChemistrySignificant anticancer activity against various cell lines; effective against multidrug-resistant bacteria
Agricultural ChemistryEnhanced efficacy in pesticide formulations; potential for crop protection
Material ScienceImproved thermal stability in polymer applications

Case Studies

Case Study 1: Antimicrobial Resistance
A study demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. This research highlights the compound's potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: Cancer Treatment Exploration
Another investigation focused on the use of this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models. The results suggest that this compound could be an important component in future cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is largely dependent on its chemical structure. The presence of the trifluoromethyl group and fluorine atoms can influence its interaction with biological targets. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate with related compounds:

Compound Name Core Structure Substituents Functional Groups Key Structural Differences
This compound Propanoate ester 2-Fluoro-5-(trifluoromethyl)phenyl Ester, CF₃, F Simpler aromatic substituents
3-(2-Fluoro-5-(trifluoromethyl)phenyl)acrylic acid Acrylic acid 2-Fluoro-5-(trifluoromethyl)phenyl (E-isomer) Carboxylic acid, CF₃, F Acidic group vs. ester; unsaturated backbone
(S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate Propanoate ester Chloropyridinyloxy-phenoxy Ester, Cl, CF₃ Pyridine ring; additional phenoxy linkage
Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate Propanoate ester Nitrophenyl-isoxazolylmethyl, amino, trifluoro Ester, NO₂, oxazole, NH₂ Heterocyclic oxazole; nitro group

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: Compounds like the chloropyridinyloxy-phenoxy derivative () introduce nitrogen-containing heterocycles, which may confer herbicidal or insecticidal activity, whereas the target compound’s simpler aromatic system may prioritize solubility .
  • Functional Group Impact : The acrylic acid analog () exhibits higher polarity due to the carboxylic acid group, contrasting with the ester’s lipophilicity, which influences bioavailability .

Physicochemical Properties

Property This compound (Inferred) 3-(2-Fluoro-5-(Trifluoromethyl)Phenyl)Acrylic Acid (S)-Methyl 2-(4-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Oxy)Phenoxy)Propanoate
Molecular Weight (g/mol) ~248.15 (estimated) 234.15 ~395.7 (estimated)
Solubility Moderate in organic solvents Low in non-polar solvents Low (due to bulky substituents)
Boiling/Melting Point Not reported Not reported Not reported

Notes:

  • The ester form (target compound) is expected to have higher lipophilicity than the acrylic acid analog, favoring membrane permeability .
  • Bulky substituents in the pyridinyloxy-phenoxy derivative () likely reduce solubility but enhance target specificity .

Biological Activity

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H12F4O2
Molecular Weight : 270.22 g/mol
IUPAC Name : this compound
CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a trifluoromethyl group and a fluoro substituent on the phenyl ring, which are known to enhance lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The introduction of fluorine atoms can improve binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to inflammation or cancer.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of trifluoromethyl groups is often associated with enhanced potency in drug candidates.

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of fluorinated esters similar to this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties :
    • Compounds containing trifluoromethyl groups have been reported to inhibit cancer cell proliferation. A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating promising anticancer activity .
  • Antimicrobial Activity :
    • A related compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the propanoate moiety significantly affect biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances potency by increasing lipophilicity and improving interactions with biological targets.

Modification Effect on Activity Reference
Trifluoromethyl groupIncreases lipophilicity and potency
Fluoro substituentEnhances binding affinity
Alkyl chain lengthOptimal length improves efficacy

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, in related trifluoromethylphenyl ester syntheses, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) under room-temperature stirring for 2 hours . Monitoring reaction progress via LC-MS (e.g., m/z 818 [M+H]+) and HPLC (retention time: 1.15 minutes under SQD-FA05 conditions) ensures intermediate purity before proceeding to subsequent steps . Yield optimization may involve adjusting solvent ratios, reaction time, and TFA stoichiometry.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Combined analytical techniques are essential:
  • LC-MS : Detects molecular ion peaks (e.g., m/z 450 [M+H2O]+ for intermediates) and confirms molecular weight .
  • HPLC : Validates purity using retention times (e.g., 0.90 minutes under SQD-FA05 conditions) .
  • NMR : Resolves fluorinated and trifluoromethyl groups, with ¹⁹F NMR being critical for distinguishing fluorine environments.
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, and F atoms.

Q. What storage and handling protocols are recommended for this compound?

  • Methodological Answer : Store in sealed, dry containers at room temperature to prevent hydrolysis of the ester group. Related fluorinated compounds (e.g., 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid) are hygroscopic and require desiccants . Use inert atmospheres (N₂/Ar) during sensitive reactions to avoid oxidation of the trifluoromethyl group.

Advanced Research Questions

Q. How can researchers resolve contradictions in LC-MS or HPLC data during synthesis?

  • Methodological Answer : Discrepancies in LC-MS (e.g., unexpected adducts like [M+H2O]+ vs. [M+H]+) may arise from solvent interactions or incomplete purification. Reprocessing via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC can isolate the target compound. For HPLC retention time variability, calibrate using internal standards and validate column conditions (e.g., SQD-FA05 mobile phase composition) .

Q. What strategies are effective for profiling impurities in this compound?

  • Methodological Answer : Impurity profiling involves:
  • High-Resolution Mass Spectrometry (HR-MS) : Identifies byproducts (e.g., de-esterified acids or fluorinated side products).
  • Stability Studies : Stress-test under heat, light, and humidity to detect degradation products.
  • Synthetic Route Analysis : Trace impurities to intermediates (e.g., tert-butyl or TFA residues) . For example, methyl 3-(3-(trifluoromethyl)phenyl)propanoate (a structural analog) is monitored as a common impurity in related APIs using LC-MS thresholds .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the aromatic ring and ester group. For fluorinated analogs, computational models correlate Hammett σ values of substituents (e.g., -CF₃, -F) with reaction rates in nucleophilic acyl substitutions . Molecular docking may also explore bioactivity (e.g., binding to enzymes like PPO inhibitors) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays to measure IC₅₀ values against target enzymes (e.g., protochlorophyllide oxidoreductase) .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) or use fluorescent tags to track intracellular distribution.
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS for metabolite identification .

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